1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid is a versatile small molecule scaffold used in various research fields. It has the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . This compound is primarily used in research and development due to its unique structure and properties.
Preparation Methods
The synthesis of 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of isoquinoline derivatives. One common method includes the reaction of isoquinoline with diazo compounds under specific conditions to form the cyclopropane ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-(Isoquinolin-1-yl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share the isoquinoline moiety but differ in the substituents attached to the ring.
Cyclopropane carboxylic acids: These compounds have the cyclopropane ring and carboxylic acid functional group but may lack the isoquinoline moiety.
Other heterocyclic compounds: Compounds with different heterocyclic rings but similar functional groups can also be compared to highlight the unique properties of this compound.
This compound’s unique combination of the isoquinoline and cyclopropane moieties makes it a valuable tool in various research fields, offering distinct advantages over other similar compounds.
Properties
IUPAC Name |
1-isoquinolin-1-ylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12(16)13(6-7-13)11-10-4-2-1-3-9(10)5-8-14-11/h1-5,8H,6-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMSJPPUFPMJSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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